5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to specific enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Another fluorinated derivative with distinct properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds. This fluorine atom enhances the compound’s biological activity and provides unique properties that make it valuable for various scientific research applications .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
IZFOXXDHUSYAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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